Scaffold Uniqueness: Pyrazolo[3,2-b][1,3]oxazine vs. Pyrazolo[5,1-b][1,3]oxazine Regioisomer
The core scaffold of the target compound is pyrazolo[3,2-b][1,3]oxazine, which represents a [3,2-b] ring fusion. This is structurally distinct from the [5,1-b] pyrazolo-oxazine isomer (e.g., 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine) that is often found in commercial libraries . The difference in ring junction geometry alters the spatial orientation of the carboxamide side chain and can lead to divergent biological activity profiles. No direct biological comparison data are available in the public domain.
| Evidence Dimension | Core scaffold ring fusion type |
|---|---|
| Target Compound Data | Pyrazolo[3,2-b][1,3]oxazine (5H,6H,7H-tetrahydro system) |
| Comparator Or Baseline | Pyrazolo[5,1-b][1,3]oxazine (6,7-dihydro system, e.g., CAS 1421482-61-2 isomer listed on chemsrc.com) |
| Quantified Difference | Isomeric scaffold; quantitative biological difference unknown |
| Conditions | Structural comparison based on IUPAC naming and InChI Key (FAACAGLWEDOBCQ-UHFFFAOYSA-N vs. alternative) |
Why This Matters
For structure-activity relationship (SAR) campaigns, regioisomeric purity and scaffold identity are critical; procurement of the wrong isomer can invalidate biological assay results.
